molecular formula C22H22BrN3OS B2800077 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1206998-26-6

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2800077
CAS RN: 1206998-26-6
M. Wt: 456.4
InChI Key: MYNATQVVNXDSIU-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H22BrN3OS and its molecular weight is 456.4. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The study of hydrogen-bonding patterns in enaminones, including compounds with pyrrolidin-2-ylidene analogues, demonstrates the significance of intra- and intermolecular hydrogen bonding and weak interactions in stabilizing crystal structures. These studies contribute to understanding the molecular architecture and reactivity of similar compounds (Balderson et al., 2007).

Antiviral and Antifungal Activities

  • Research into the antiviral activity of pyrazolo[3,4-b]pyridin-5-yl derivatives shows the potential of these compounds in treating viral infections. The synthesis of various heterocyclic compounds and their testing against HSV1 and HAV-MBB highlight the therapeutic potential of such derivatives (Attaby et al., 2006).

Heterocyclic Compounds Synthesis

  • The preparation of oxazepine, pyrazole, and isoxazole compounds from 2-aminobenzimidazole underlines the versatility of imidazole derivatives in synthesizing a wide range of heterocyclic compounds. These compounds have potential applications in various biological and chemical contexts, demonstrating the utility of imidazole derivatives in synthetic chemistry (Adnan et al., 2014).

Cholinesterase Inhibition for Alzheimer's Therapy

  • The synthesis and investigation of tetrazole derivatives for their anticholinesterase activities highlight the potential application of similar compounds in treating diseases such as Alzheimer's. This study emphasizes the importance of structural variations in phenyl residues on the biological activity of the compounds (Mohsen et al., 2014).

Potential PET Tracers for Brain Imaging

  • Radiosynthesis of [11C]BBAC and [11C]BBPC as potential PET tracers for orexin2 receptors demonstrates the applications of imidazole derivatives in developing diagnostic tools for neurological conditions. Although these specific tracers were not successful for imaging orexin2 receptors, the research contributes to the ongoing development of more effective diagnostic agents (Liu et al., 2012).

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3OS/c1-16-4-10-19(11-5-16)26-20(17-6-8-18(23)9-7-17)14-24-22(26)28-15-21(27)25-12-2-3-13-25/h4-11,14H,2-3,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNATQVVNXDSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCCC3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

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